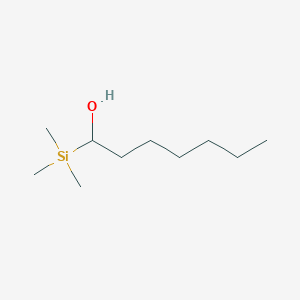
1-(Trimethylsilyl)heptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)heptan-1-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-1-OL can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptanal with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the trimethylsilyl ether, which is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various alcohol derivatives.
Substitution: Results in compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
1-(Trimethylsilyl)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)heptan-1-OL involves its ability to act as a protecting group for alcohols. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be removed under specific conditions to regenerate the original alcohol .
Comparison with Similar Compounds
1-Heptanol: A linear alcohol with similar properties but lacks the trimethylsilyl group.
Trimethylsilyl Ethanol: Another silyl-protected alcohol with a shorter carbon chain.
Trimethylsilyl Methanol: A simpler silyl-protected alcohol with only one carbon atom.
Uniqueness: 1-(Trimethylsilyl)heptan-1-OL is unique due to its longer carbon chain and the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected alcohols. This makes it particularly valuable in complex organic syntheses and industrial applications .
Properties
CAS No. |
66235-29-8 |
|---|---|
Molecular Formula |
C10H24OSi |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
1-trimethylsilylheptan-1-ol |
InChI |
InChI=1S/C10H24OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
CCAFRPGYTMFFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


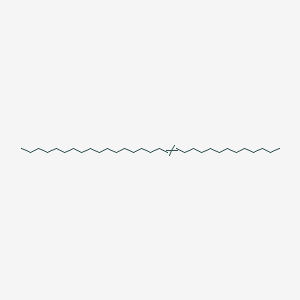
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
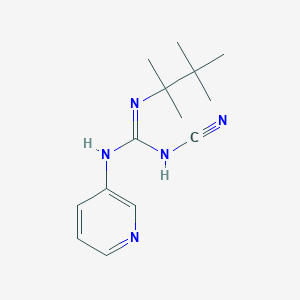
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
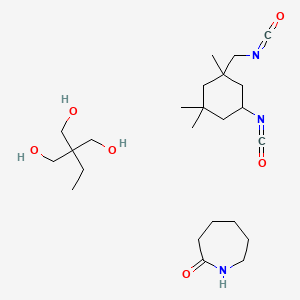


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
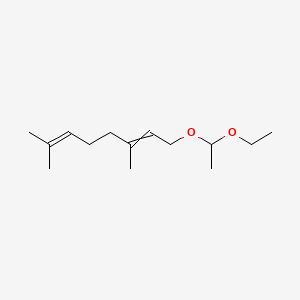
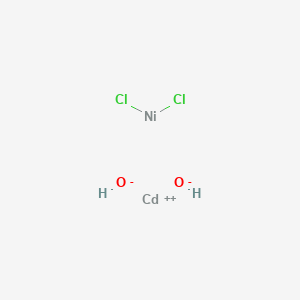
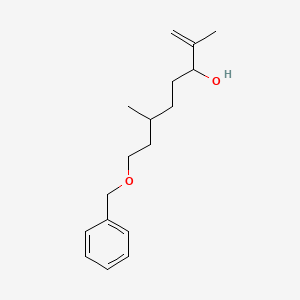
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
